3-(3,4-diethoxybenzyl)-5-methyl-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the 3,4-diethoxyphenyl group and the methyl group at specific positions on the indole ring. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or alkanes.
Scientific Research Applications
3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.
3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A compound with similar structural features.
Uniqueness
3-[(3,4-Diethoxyphenyl)methyl]-5-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H23NO3 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[(3,4-diethoxyphenyl)methyl]-5-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C20H23NO3/c1-4-23-18-9-7-14(12-19(18)24-5-2)11-16-15-10-13(3)6-8-17(15)21-20(16)22/h6-10,12,16H,4-5,11H2,1-3H3,(H,21,22) |
InChI Key |
NFSFZBTUDCHSQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC2C3=C(C=CC(=C3)C)NC2=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.